Butyl isovalerate

Descripción

Overview of Butyl Isovalerate in Scientific Contexts

This compound, also known as butyl 3-methylbutanoate, is an organic compound classified as an ester. nist.gov It is a colorless to pale yellow liquid with a characteristic sweet, fruity aroma reminiscent of apples and pears. chemimpex.comchemicalbook.com This distinct scent has led to its widespread use in the flavor and fragrance industries. chemimpex.com In scientific research, this compound is studied for its chemical properties, synthesis methods, and its role in various biological and chemical processes. It is a volatile organic compound found in various natural sources, including jackfruit, and is recognized for its contribution to the fruit's sweet and fruity flavor. sigmaaldrich.comsigmaaldrich.com

Historical Perspectives on this compound Research

Historically, research on this compound has been closely tied to the flavor and fragrance industry. Early studies focused on its identification in natural products and its synthesis for commercial use. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound in 1997, noting its use as a flavoring agent. nih.gov Traditional industrial synthesis methods often involved the esterification of isovaleric acid and butanol using homogeneous catalysts like sulfuric acid. asianpubs.org However, these methods presented challenges such as equipment corrosion and environmental concerns, prompting further research into more efficient and eco-friendly synthesis routes. asianpubs.org

Current State of Research on this compound

Contemporary research on this compound is multifaceted, exploring innovative synthesis techniques, its biochemical actions, and its potential in new applications.

Synthesis: A significant area of current research is the development of greener and more efficient synthesis methods. This includes the use of Brønsted acidic ionic liquids as catalysts under microwave irradiation, which has been shown to produce high yields of this compound with the advantage of catalyst recyclability. asianpubs.orgasianpubs.org Studies have optimized reaction conditions, including the molar ratio of reactants, catalyst amount, microwave power, and temperature, to maximize yield. asianpubs.orgasianpubs.org Enzymatic synthesis using lipases is another area of active investigation, offering a biocatalytic route to the ester. researchgate.net

Biochemical and Analytical Research: this compound is a subject of study in the analysis of volatile organic compounds (VOCs) in food and plants. For instance, its presence and concentration in different jackfruit cultivars have been analyzed using techniques like solid-phase microextraction (SPME) and gas chromatography-time-of-flight mass spectrometry (GC-TOFMS). sigmaaldrich.com Research has also explored the interaction of this compound with other materials, such as the adsorption of the compound on α-phosphorene nanosheets, which could have implications for sensor technology. researchgate.netresearchgate.net Furthermore, its effects on organisms are being investigated, with studies looking into the impact of bacterial VOCs, including this compound, on nematodes. sigmaaldrich.comsigmaaldrich.com

Significance and Research Gaps of this compound in Chemical Science

The significance of this compound in chemical science lies in its role as a model compound for studying esterification reactions and as a versatile molecule with applications in various industries. chemimpex.com Its study has contributed to the development of more sustainable chemical processes, particularly in the realm of catalysis. asianpubs.org

However, several research gaps remain. While enzymatic synthesis is a promising green alternative, further research is needed to optimize enzyme selection, immobilization techniques, and reaction conditions to make it economically competitive with chemical synthesis. The exploration of this compound's biological activities is another area that warrants more in-depth investigation. Understanding its interactions with biological systems at a molecular level could unveil new applications in areas like agriculture or pharmaceuticals. chemimpex.com Additionally, while its role as a flavor and fragrance compound is well-established, there is potential to explore its use as a building block for the synthesis of more complex molecules. chemimpex.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 175-176 °C |

| Density | 0.858 g/mL at 25 °C |

| Refractive Index | 1.407 - 1.411 at 20 °C |

| CAS Number | 109-19-3 |

This table is based on data from multiple sources. chemimpex.comchemicalbook.comsigmaaldrich.comscbt.comavantorsciences.com

Table 2: Research on this compound Synthesis

| Synthesis Method | Catalyst/Enzyme | Key Findings | Reference |

|---|---|---|---|

| Microwave-assisted Esterification | Brønsted acidic ionic liquid | High yield (92.1%) and catalyst reusability. | asianpubs.orgasianpubs.org |

| Microbial Transformation | Bacteria and yeast isolates from nutmeg | Transformation of n-butanol to this compound. | researchgate.net |

| Enzymatic Synthesis | Immobilized Rhizomucor miehei lipase (B570770) | Study of reaction parameters using response surface methodology. | researchgate.net |

This table summarizes findings from various research articles.

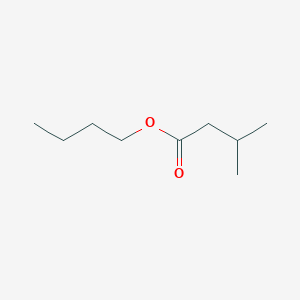

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

butyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-5-6-11-9(10)7-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWJSCLAAPJZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047621 | |

| Record name | Butyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] Colorless pale yellow liquid with an odor of sweet apples; [MSDSonline], colourless to pale yellow liquid/fruity odour | |

| Record name | Butyl isovalerate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/204/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

150 °C, 174.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | BUTYL ISOVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

53 °C | |

| Record name | BUTYL ISOVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; sol in most organic solvents, soluble in organic solvents, alcohol; insoluble inwater, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | BUTYL ISOVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/204/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.87, 0.856-0.859 | |

| Record name | BUTYL ISOVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/204/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.45 | |

| Record name | BUTYL ISOVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

109-19-3 | |

| Record name | Butyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL ISOVALERATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UX6V9QM2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYL ISOVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of Butyl Isovalerate

Catalytic Synthesis of Butyl Isovalerate

The synthesis of this compound, an ester recognized for its pleasant fruity aroma, is a significant process in the flavor and fragrance industry. Catalytic methods are pivotal in achieving efficient and environmentally benign production of this compound from isovaleric acid and butanol. asianpubs.orgasianpubs.org Innovations in catalysis, particularly the use of Brønsted acidic ionic liquids and enzymes, have offered substantial improvements over traditional acid catalysts like sulfuric acid, which are often associated with corrosion, byproducts, and environmental concerns. asianpubs.org

A modern and efficient approach for synthesizing this compound involves the use of Brønsted acidic ionic liquids as catalysts under microwave irradiation. asianpubs.orgasianpubs.org This method combines the unique properties of ionic liquids, such as low volatility and high thermal stability, with the rapid and uniform heating provided by microwaves, leading to enhanced reaction rates and yields. asianpubs.orgnih.gov The synthesis is typically performed by reacting isovaleric acid and butanol in the presence of the ionic liquid catalyst. asianpubs.org

Systematic studies have been conducted to determine the optimal conditions for the synthesis of this compound using a Brønsted acidic ionic liquid catalyst under microwave irradiation. asianpubs.org A yield of 92.1% was achieved under the following optimized parameters: a molar ratio of butanol to isovaleric acid of 1.6:1, microwave power of 500 W, a catalyst amount of 6 wt% relative to isovaleric acid, a microwave time of 0.5 hours, and a microwave temperature of 110 °C. asianpubs.orgasianpubs.org

The molar ratio of the reactants significantly influences the product yield. An increase in the amount of butanol initially boosts the yield of this compound, reaching a maximum at a 1.6:1 molar ratio of butanol to isovaleric acid. asianpubs.org This is consistent with the chemical equilibrium principle, where an excess of one reactant drives the reaction towards the products. asianpubs.org However, a further increase in the butanol concentration beyond this optimal ratio leads to a decrease in yield, which may be attributed to a dilution effect on the isovaleric acid and the catalyst. asianpubs.org

Below is an interactive data table summarizing the optimized reaction parameters for the synthesis of this compound.

Enzymatic catalysis, particularly utilizing lipases, presents a green and highly selective alternative for the synthesis of esters like this compound. mdpi.com Lipases are biocatalysts that can effectively catalyze esterification reactions under mild conditions, often with high specificity, which reduces the formation of unwanted byproducts. mdpi.comnih.gov

The production of this compound can be achieved through the lipase-catalyzed esterification of isovaleric acid and butanol. This biocatalytic approach is valued for its environmental friendliness and the high quality of the product obtained. The reaction mechanism typically follows a Ping-Pong Bi-Bi model, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the enzyme. nih.gov The efficiency of this process is influenced by various factors, including the source of the lipase (B570770), enzyme immobilization, and the reaction medium. nih.govnih.gov

Water content and water activity (aw) are critical parameters in lipase-catalyzed esterification reactions. cirad.fr While a certain amount of water is essential for maintaining the active conformation of the lipase, an excess of water can promote the reverse reaction of hydrolysis, thereby reducing the ester yield. cirad.fr Therefore, controlling the water activity in the reaction medium is crucial for maximizing the synthesis of this compound. The optimal water activity for most microbial lipase preparations in esterification reactions typically falls within the range of 0.25 to 0.45. cirad.fr For some enzymes, such as Carica papaya lipase, conditioning the preparation to a specific water activity (e.g., near 0.22) is vital for achieving maximal activity in ester synthesis. cirad.fr

Enzymatic Catalysis for this compound Synthesis

Lipase-Catalyzed Esterification for this compound Production

Effect of Substrate Concentrations and Reaction Time on Yield

The concentrations of the substrates, isovaleric acid and butanol, along with the reaction time, are critical parameters that significantly influence the yield of this compound. In the synthesis of this compound using a Brønsted acidic ionic liquid as a catalyst under microwave irradiation, the molar ratio of butanol to isovaleric acid was found to be a key determinant of the final yield. An optimal molar ratio of n(butanol):n(isovaleric acid) was identified as 1.6:1. asianpubs.org This excess of butanol helps to shift the reaction equilibrium towards the formation of the ester.

The reaction time is another crucial factor. For the microwave-assisted synthesis, a remarkably short reaction time of 0.5 hours was sufficient to achieve a high yield. asianpubs.org The yield of this compound could reach 92.1% under these optimized conditions, which also included a microwave power of 500 W and a temperature of 110 ºC. asianpubs.org In enzymatic syntheses, the reaction time to reach equilibrium can be longer, often extending to several hours, and is dependent on other factors such as enzyme concentration and temperature. Generally, the esterification yield increases with time until it reaches a plateau, indicating that the reaction has reached equilibrium.

Table 1: Optimal Conditions for this compound Synthesis via Microwave-Assisted Catalysis

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (Butanol:Isovaleric Acid) | 1.6:1 |

| Microwave Power | 500 W |

| Catalyst Amount (% of Isovaleric Acid) | 6 wt% |

| Reaction Time | 0.5 h |

| Temperature | 110 ºC |

| Maximum Yield | 92.1% |

Data sourced from a study on catalytic synthesis of this compound. asianpubs.org

Role of Enzyme Concentration and Immobilization Techniques

In the enzymatic synthesis of esters, the concentration of the biocatalyst, typically a lipase, plays a pivotal role in the reaction rate. Generally, an increase in enzyme concentration leads to a higher initial rate of reaction and can result in a greater yield in a shorter amount of time. However, beyond a certain point, increasing the enzyme concentration may not proportionally increase the yield due to substrate limitations or potential mass transfer issues. For the synthesis of this compound, specific studies detailing the optimization of lipase concentration are part of broader research into ester synthesis. The general principle holds that an optimal enzyme concentration exists that balances reaction speed and cost-effectiveness.

Immobilization of enzymes is a widely adopted technique to enhance their stability, reusability, and ease of separation from the reaction mixture. Lipases can be immobilized on various supports, which can improve their catalytic efficiency and operational stability in organic solvents or solvent-free systems. While specific examples for this compound are part of the larger body of work on immobilized lipases for ester synthesis, the benefits of immobilization are well-documented. For instance, in the synthesis of other butyl esters, immobilized lipases have demonstrated high conversion yields and the ability to be reused for multiple cycles without a significant loss of activity.

Solvent Screening for Optimal Esterification (e.g., n-hexane, cyclohexane, heptane/isooctane)

The choice of solvent in the enzymatic synthesis of esters can significantly impact the reaction's efficiency. The solvent's primary role is to dissolve the substrates and facilitate their interaction with the enzyme's active site. Hydrophobic organic solvents are often preferred for esterification reactions as they can help to shift the reaction equilibrium towards product formation by partitioning the ester product.

Commonly investigated solvents for lipase-catalyzed ester synthesis include n-hexane, cyclohexane, and heptane/isooctane. These non-polar solvents are generally considered to be compatible with lipases, helping to maintain the enzyme's active conformation. For the synthesis of various esters, comparative studies have shown that the choice of solvent can influence both the reaction rate and the final conversion. For example, in the synthesis of aromatic esters of arbutin, a co-solvent mixture of THF and isopropyl ether resulted in a significantly higher substrate conversion compared to THF alone. frontiersin.org While specific comparative data for the synthesis of this compound in n-hexane, cyclohexane, and heptane/isooctane is not extensively detailed in the available research, the general principles of solvent selection in esterification suggest that non-polar, hydrophobic solvents are likely to be effective.

Feasibility of Solvent-Free Conditions for this compound Synthesis

Synthesizing esters under solvent-free conditions is an increasingly attractive approach due to its environmental and economic benefits. Eliminating the organic solvent reduces process costs, simplifies downstream processing, and minimizes the environmental impact associated with volatile organic compounds. The feasibility of solvent-free systems for the enzymatic synthesis of various esters has been successfully demonstrated. mdpi.comdntb.gov.uaias.ac.in

In a solvent-free system, the liquid substrates themselves act as the reaction medium. This high substrate concentration can lead to high volumetric productivity. Research on the synthesis of other short-chain esters has shown that high conversion rates can be achieved under solvent-free conditions, particularly when using immobilized lipases which exhibit enhanced stability in such environments. mdpi.comresearchgate.netbohrium.com For the synthesis of butyl caprylate, a similar ester, a maximum conversion of 92% was achieved in a solvent-free system using an immobilized lipase. ias.ac.in These findings strongly support the feasibility of employing solvent-free conditions for the efficient synthesis of this compound.

Alcohol Acyltransferase (AAT)-Dependent Pathways in this compound Production

Alcohol acyltransferases (AATs) are enzymes that play a crucial role in the biosynthesis of volatile esters in many fruits and plants, contributing to their characteristic aromas. These enzymes catalyze the final step in ester formation, which is the condensation of an alcohol with an acyl-CoA (coenzyme A) derivative. nih.govfrontiersin.org

AATs exhibit a broad substrate specificity, capable of utilizing a variety of alcohols and acyl-CoAs to produce a diverse range of esters. nih.gov Research has shown that AATs can utilize butanol as a substrate. nih.govucl.ac.uk For instance, one study on an alcohol acyltransferase from apricot (PaAAT1) demonstrated that low levels of esters were detected when butanol was used as a substrate. frontiersin.org The other substrate required for the synthesis of this compound through this pathway would be isovaleryl-CoA. The versatility of AATs suggests that they are capable of producing this compound in biological systems where both butanol and isovaleryl-CoA are present. The efficiency of this production would depend on the specific AAT's affinity for these substrates compared to other available alcohols and acyl-CoAs. nih.gov

Electrosynthesis Approaches for this compound Analogs

Electrosynthesis is emerging as a sustainable and green alternative to traditional chemical synthesis methods. It utilizes electrical energy to drive chemical reactions, often under mild conditions and without the need for harsh reagents.

Electroxidation of Butanol and Related Alcohols for Ester Production

The electrochemical synthesis of esters can be achieved through the oxidative coupling of alcohols. In this process, an alcohol is oxidized at an anode to form an intermediate that can then react with another alcohol molecule or a carboxylate to form an ester. The direct electrooxidation of n-butanol has been investigated for the synthesis of butyl butyrate (B1204436), demonstrating the feasibility of this approach for producing butyl esters. xmu.edu.cn

The process typically involves the electrolysis of a solution containing the alcohol and a supporting electrolyte. The electrocatalytic performance can be influenced by the choice of anode material. For the electrosynthesis of butyl butyrate from n-butanol, various conducting oxide electrodes have been studied, with some showing better electrocatalytic performance than others. xmu.edu.cn This methodology can, in principle, be extended to the synthesis of this compound by conducting the electrooxidation of butanol in the presence of isovalerate ions. The electrosynthesis of esters from carboxylic acids and alcohols represents a promising area of research for the clean production of compounds like this compound.

Performance of Conducting Oxide Electrodes in Electrocatalysis

The synthesis of esters through electrocatalysis represents an alternative approach to traditional chemical methods. In the context of producing esters similar to this compound, such as butyl butyrate, the performance of various conducting oxide electrodes has been investigated. The direct electrooxidation of n-butyl alcohol can yield the corresponding ester, and the choice of anode material is critical to the efficiency and success of this process. xmu.edu.cn

Research into the electrosynthesis of butyl butyrate has explored the electrochemical behaviors of several conducting oxide electrodes supported on titanium. These include lead dioxide (PbO2) on lead (Pb/PbO2), lead dioxide on titanium (Ti/PbO2), and more complex layered electrodes. xmu.edu.cn The introduction of intermediate layers, such as tin dioxide (SnO2), antimony trioxide (Sb2O3), and palladium oxide (PdOx), between the titanium support and the lead dioxide active layer has been shown to significantly improve electrode performance. xmu.edu.cn

These intermediate layers function to decrease the interfacial resistance of the electrodes, which is a key factor in their electrocatalytic performance. Among the tested configurations, the Ti/SnO2+Sb2O3+PdOx/PbO2 electrode demonstrated superior electrocatalytic capabilities compared to simpler compositions. xmu.edu.cn This enhanced performance is attributed to the improved stability and conductivity provided by the multi-component intermediate layer, facilitating more efficient electron transfer during the oxidation of the alcohol to the ester.

| Electrode Composition | Key Finding |

|---|---|

| Pb/PbO2 | Serves as a baseline conducting oxide electrode. |

| Ti/PbO2 | Titanium support offers better stability than lead. |

| Ti/SnO2+Sb2O3/PbO2 | Intermediate layers decrease interfacial resistance. |

| Ti/SnO2+Sb2O3+PdOx/PbO2 | Demonstrated the best electrocatalytic performance for butyl butyrate synthesis. xmu.edu.cn |

Advanced Synthetic Strategies for this compound and Related Esters

Modern synthetic chemistry seeks to enhance reaction efficiency, improve product yield, and reduce environmental impact. For the production of this compound and similar esters, advanced strategies such as integrated membrane reactors and reactive distillation have been developed to overcome the limitations of conventional batch processes. These technologies intensify the process by combining reaction and separation into a single unit, leading to higher conversion rates and simplified downstream processing.

Integrated membrane reactor systems are an innovative approach to ester synthesis, including for compounds structurally similar to this compound. mdpi.com Esterification reactions are typically reversible, with the formation of water as a byproduct limiting the equilibrium conversion. researchgate.net Membrane reactors address this limitation by continuously removing water from the reaction medium, thereby shifting the equilibrium towards the formation of the ester product. mdpi.comacademie-sciences.fr

This integration of reaction and separation can be achieved in several configurations. researchgate.net One common setup is the Pervaporation Membrane Reactor (PVMR), where a pervaporation membrane is coupled with a catalytic reactor. mdpi.comresearchgate.net As the esterification proceeds, water selectively permeates through the membrane, preventing its accumulation and driving the reaction to completion. academie-sciences.fr For the production of isoamyl acetate (B1210297), various PVMR configurations have been analyzed, including integrated fixed-bed and slurry reactors, with an integrated plug flow reactor-pervaporation configuration (IFBPVMR) showing the best performance. mdpi.comresearchgate.net

The use of enzyme-membrane reactors (EMRs) is another promising strategy, where lipases or other biocatalysts are immobilized on or contained by a membrane. academie-sciences.frnih.gov This allows for the retention and reuse of the enzyme while the product stream is processed. In the synthesis of geranyl acetate, a membrane was used as a barrier to immobilize a native enzyme within the bioreactor, which was coupled with a water sorption column to effectively dehydrate the reaction phase. nih.gov Such systems can significantly increase product yield and offer a greener alternative to traditional chemical catalysis. academie-sciences.fr For instance, in the synthesis of butyl acetate, a catalytic membrane reactor achieved an n-butanol conversion of over 95%. researchgate.net

| Membrane Reactor Strategy | Principle | Example Application | Reported Outcome |

|---|---|---|---|

| Pervaporation Membrane Reactor (PVMR) | Simultaneous reaction and removal of water byproduct via a selective membrane. mdpi.com | Isoamyl acetate synthesis | Predicted ester yields as high as 0.94. mdpi.com |

| Enzymatic Membrane Reactor (EMR) with Water Sorption | Membrane retains immobilized enzyme; water is removed by a separate sorption column. nih.gov | Geranyl acetate synthesis | Demonstrated effective integration of synthesis and dehydration. nih.gov |

| Catalytic Membrane Reactor (CMR) | A catalytic membrane acts as a heterogeneous catalyst for the esterification. researchgate.net | Butyl acetate synthesis | Achieved n-butyl alcohol conversion over 95.0%. researchgate.net |

Reactive distillation (RD) is a process intensification technique that combines chemical reaction and distillation in a single apparatus. ucp.ptirjet.net This integration is particularly advantageous for equilibrium-limited reactions like esterification. researchgate.netutwente.nl By continuously removing the more volatile products (such as water or a low-boiling alcohol byproduct) from the reaction zone, the chemical equilibrium is constantly shifted towards the desired ester product, allowing for conversions that can exceed those achievable in conventional reactors. ucp.ptirjet.net

The application of enzymes as catalysts within a reactive distillation setup, known as Enzymatic Reactive Distillation (ERD), combines the benefits of biocatalysis with process intensification. researchgate.netutwente.nl Enzymes offer high selectivity and operate under mild conditions, but their use in conventional batch reactors can be limited by product inhibition or unfavorable equilibria. researchgate.net In an ERD process for the synthesis of butyl butyrate via transesterification, a continuous RD column was successfully operated with immobilized lipase as a heterogeneous catalyst. utwente.nl This approach demonstrated the feasibility of ERD at a pilot scale and provided a cost-effective alternative to classic batch processes. researchgate.netutwente.nl

The catalyst can be incorporated into the column using various types of catalytic packing, such as standard packings with catalyst pockets or gauze packings with a catalytic coating. utwente.nl The successful pilot-scale validation for butyl butyrate synthesis, a close structural analog of this compound, highlights the potential of ERD for the efficient and green production of various esters. researchgate.netsci-hub.se The continuous removal of ethanol (B145695) during the transesterification of ethyl butyrate with butanol was shown to be highly effective in improving the final yield of purified butyl butyrate. ucp.pt Similarly, in the synthesis of n-butyl acetate, a reactive distillation column improved the conversion of n-butanol to 93.6%, significantly higher than the 60% achieved in a batch reaction. nih.gov

Analytical Chemistry and Characterization of Butyl Isovalerate

Chromatographic Techniques for Butyl Isovalerate Analysis

Chromatography is a fundamental tool for separating and analyzing volatile compounds like this compound from complex mixtures. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detector (GC-FID) are frequently employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is widely used for the definitive identification and quantification of this compound in various samples, including food products and electronic cigarette liquids. nih.govnih.govdrpress.org

In a typical GC-MS analysis, the volatile components of a sample are separated on a capillary column. For instance, a DB-WAX column (60m × 0.25mm × 0.25μm) is often used. drpress.org The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are sorted by their mass-to-charge ratio, creating a unique mass spectrum for each compound. drpress.org Identification is achieved by comparing the obtained mass spectrum with established libraries like the National Institute of Standards and Technology (NIST) library. drpress.org

For quantitative analysis, an internal standard method is commonly used to ensure accuracy by correcting for variations in sample injection and analysis. drpress.org GC-MS has been successfully applied to identify this compound in studies of various food products, such as jackfruit and baijiu, as well as in the vapor of electronic liquids. nih.govresearchgate.netmdpi.com

A study on strong-flavor raw liquor utilized GC-MS to detect and quantify volatile compounds, including this compound. drpress.org The analysis involved using an Agilent 7890B gas chromatograph coupled with a G7000D mass spectrometer. drpress.org The temperature programming of the GC oven is crucial for effective separation. A typical program might start at 40°C, ramp up to 250°C, and hold for a period to ensure all compounds of interest are eluted. drpress.org

Gas Chromatography-Flame Ionization Detector (GC-FID) for Quantification

Gas Chromatography with a Flame Ionization Detector (GC-FID) is another robust technique for the quantification of organic compounds like this compound. nih.govmdpi.com While GC-MS provides structural information, GC-FID is often favored for its high sensitivity and wide linear range in quantification. mdpi.com

In GC-FID, after the compounds are separated by the gas chromatograph, they are burned in a hydrogen-air flame. This combustion process produces ions that generate a current proportional to the amount of the compound being eluted. This current is then measured and used for quantification.

The analysis of essential oils, for example, often employs both GC-MS for identification and GC-FID for accurate quantification of the constituents. mdpi.com In a study of Santolina chamaecyparissus essential oil, an Agilent 7890 gas chromatograph was used with both a mass selective detector and a flame ionization detector. mdpi.com The quantification is typically reported as a relative area percentage of the total volatile compounds detected. mdpi.com

Solid-Phase Microextraction (SPME) Coupled with GC-TOFMS for Volatile Compound Extraction

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for extracting volatile and semi-volatile organic compounds from a sample matrix. mdpi.com When coupled with Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS), it provides a highly sensitive and rapid method for the analysis of complex volatile profiles. researchgate.netmdpi.com

The SPME process involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace of a sample. mdpi.com Volatile compounds, including this compound, partition from the sample matrix onto the fiber. The fiber is then retracted and inserted into the hot injection port of a gas chromatograph, where the trapped analytes are desorbed for analysis. mdpi.com

One study on jackfruit cultivars utilized a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber for SPME. The extraction was performed at 30°C for 10 minutes. researchgate.net The subsequent analysis by GC-TOFMS allowed for the identification and quantification of 37 compounds, with this compound being one of the main volatile constituents responsible for the fruit's characteristic sweet and fruity aroma. researchgate.netnrct.go.th The rapid spectral acquisition rate of TOFMS is advantageous for analyzing the narrow chromatographic peaks often obtained with this technique. researchgate.net

Spectroscopic Methods for this compound Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure and functional groups of chemical compounds. For this compound, methods like microwave spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy provide valuable structural insights.

Microwave Spectroscopy and Quantum Chemical Calculations for Molecular Geometry

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. mdpi.com It provides precise information about the molecular geometry and the distribution of mass within a molecule. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a widely used analytical technique for identifying the functional groups present in a molecule. researchgate.net When a sample is irradiated with infrared radiation, its molecules absorb energy at specific frequencies corresponding to the vibrational modes of their chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

In the context of this compound, FTIR spectroscopy can confirm the presence of key functional groups. For example, the strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The presence of C-O stretching vibrations and C-H vibrations from the butyl and isovaleryl groups would also be evident in the spectrum. researchgate.net

FTIR has been used in conjunction with other methods to verify the synthesis of esters like this compound. researchgate.net For instance, in a study on the synthesis of butyl butyrate (B1204436), FTIR was used to verify the chemical structures of the polymers involved. researchgate.net Similarly, in a study of modified titanium dioxide particles, diffuse reflectance FTIR showed the presence of -CH₂ and -CH₃ vibrations, indicating the adsorption of butanol. researchgate.net

Raman Spectroscopy

Raman spectroscopy is an analytical technique used for the characterization of this compound. This method provides detailed information about the molecular vibrations, offering a structural fingerprint of the compound. The analysis of this compound using this technique has been documented, with spectra obtained using Fourier-Transform (FT) Raman spectrometers. nih.gov Specifically, the FT-Raman spectrum for this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov This non-destructive technique is valuable for confirming the identity and structural integrity of the ester.

Table 1: Instrumentation for Raman Spectroscopy of this compound

| Parameter | Details | Source |

|---|---|---|

| Instrument Name | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | nih.gov |

| Technique | FT-Raman | nih.gov |

| Spectrum Source | Bio-Rad Laboratories, Inc. | nih.gov |

| Sample Source | TCI Chemicals India Pvt. Ltd. | nih.gov |

Other Analytical Techniques for this compound

Beyond standard spectroscopic methods, advanced hyphenated techniques are employed for the detailed analysis of this compound, especially in complex matrices such as food and beverages.

Gas Chromatography–Ion Mobility Spectrometry (GC-IMS) is an increasingly prominent technique for the analysis of volatile organic compounds (VOCs), such as this compound, in flavor profiling. news-medical.netresearchgate.net This method combines the high separation capability of gas chromatography with the rapid and sensitive detection of ion mobility spectrometry. news-medical.net The process involves a two-dimensional separation: compounds are first separated based on their boiling points and polarity in the GC column, and then the ions formed from these compounds are separated in the IMS drift tube based on their size, shape, and charge. news-medical.net

Table 2: Characteristics of GC-IMS for Flavor Analysis

| Feature | Description | Source |

|---|---|---|

| Principle | Combines gas chromatography for initial separation with ion mobility spectrometry for secondary separation and detection of ions. | news-medical.net |

| Key Advantages | High sensitivity, rapid analysis, minimal sample pre-treatment required, and lower operational costs. | news-medical.netresearchgate.net |

| Applications | Food flavor analysis, freshness evaluation, processing monitoring, and creating flavor fingerprint profiles. | news-medical.netresearchgate.net |

| Detected Compounds | Volatile organic compounds including esters, alcohols, aldehydes, and ketones. | mdpi.com |

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Butyl acetate (B1210297) |

| This compound |

| Ethyl 3-methyl butyrate |

Structure Activity Relationship Sar and Chemoinformatics of Butyl Isovalerate

Quantitative Structure-Activity Relationship (QSAR) Studies on Aliphatic Esters

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationships between the structural properties of chemical compounds and their biological activities. nih.govacs.org In the realm of aliphatic esters, such as butyl isovalerate, QSAR studies are instrumental in predicting a range of activities, from sensory properties like odor to toxicological endpoints. nih.govacs.orgnih.gov These studies rely on the principle that the structure of a molecule dictates its properties and, by extension, its interactions with biological systems. farmaciajournal.com

QSAR models are developed by correlating molecular descriptors—numerical representations of a molecule's chemical and physical characteristics—with experimentally determined biological activities. nih.goveurekaselect.com For aliphatic esters, this has been applied to understand and predict fruity odors and aquatic toxicity. nih.govnih.gov For instance, research on the fruity odor of 27 aliphatic esters utilized various QSAR approaches, including the Hansch approach, principal component analysis (PCA), and comparative molecular field analysis (CoMFA), to identify the structural features that govern this sensory attribute. acs.org Similarly, QSAR models have been successfully developed to predict the aquatic toxicity of aliphatic esters towards organisms like Tetrahymena pyriformis. nih.goveurekaselect.com

Molecular Descriptors and Their Correlation with Biological Activities

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors. e-bookshelf.de These descriptors can be categorized into several classes, including topological, physicochemical, and quantum-chemical indices. nih.gov

In the context of the fruity odor of aliphatic esters, studies have identified several key molecular descriptors that show a significant correlation. nih.gov One successful QSAR model for predicting fruity odor utilized a combination of the following descriptors: nih.gov

S(C)(=)(O): An electrotopological-state index related to the carbon atom of the carbonyl group. nih.gov

²κ: The Kappa index, a descriptor of molecular shape. nih.gov

T(⁻)(O)(⁻): A topological-state index related to the oxygen atom on the alcohol side of the ester molecule. nih.gov

E(HOMO): The energy of the Highest Occupied Molecular Orbital, a quantum-chemical descriptor. nih.gov

For predicting the aquatic toxicity of aliphatic esters, different sets of descriptors have been found to be significant. In a study of 48 aliphatic esters, a genetic algorithm combined with multiple linear regression (GA-MLR) was used to select the most relevant descriptors for predicting toxicity against Tetrahymena pyriformis. nih.goveurekaselect.com While the specific descriptors from that particular study are not detailed, the high predictive power of the resulting model (R² = 0.899) underscores the strong correlation between specific molecular features and toxicity. nih.goveurekaselect.com Another study on the same organism utilized Weighted Holistic Invariant Molecular (WHIM) descriptors, which are considered measures of molecular size, to successfully model the toxicity of aliphatic esters. farmaciajournal.comresearchgate.net

Table 1: Key Molecular Descriptors in QSAR Studies of Aliphatic Esters

| Descriptor Type | Descriptor | Biological Activity Correlated With |

| Electrotopological | S(C)(=)(O) | Fruity Odor |

| Topological | ²κ | Fruity Odor |

| Topological | T(⁻)(O)(⁻) | Fruity Odor |

| Quantum-Chemical | E(HOMO) | Fruity Odor |

| WHIM | (Various) | Aquatic Toxicity |

This table is generated based on data from referenced studies. nih.govfarmaciajournal.comresearchgate.net

Pharmacophore Identification and SAR Analysis of Ester Derivatives

Pharmacophore modeling is a crucial technique in drug discovery and other fields for identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. slideshare.net A pharmacophore represents the key features of a molecule that interact with a specific biological target, such as a receptor or enzyme. slideshare.net For ester derivatives, pharmacophore identification helps in understanding their structure-activity relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. mdpi.com

The process of pharmacophore mapping involves identifying common chemical features among a set of active molecules and their spatial relationships. slideshare.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. pharmacophorejournal.com For esters, the ester group itself, with its carbonyl oxygen acting as a hydrogen bond acceptor, is often a key pharmacophoric feature. pharmacophorejournal.com

SAR analysis of ester derivatives often reveals that the nature of the acyl and alkyl chains significantly influences their biological activity. For example, in a study of 5'-O-uridine derivatives bearing different acyl moieties, it was found that the length of the aliphatic acyl chain was critical for their antimicrobial activity. researchgate.net Specifically, derivatives with decanoyl and lauroyl chains exhibited the most potent effects against certain bacterial and fungal pathogens. researchgate.net This highlights the importance of lipophilicity and steric factors in the interaction of these ester derivatives with their biological targets.

Computational Chemistry Approaches for Ester Design and Prediction

Computational chemistry offers a powerful suite of tools for the design and prediction of the properties of new ester molecules, complementing experimental approaches. jstar-research.com These methods can be used to model and predict a wide range of molecular properties, including 3D geometries, electronic properties, and spectroscopic characteristics. jstar-research.com

One of the key applications of computational chemistry in ester design is the prediction of reaction outcomes and properties. For instance, computational methods can be used to predict the rate constants of ester hydrolysis, a crucial parameter for understanding their environmental fate and stability. acs.orgresearchgate.net Quantum topological molecular similarity, a method that utilizes descriptors derived from ab initio wave functions, has been successfully applied to predict the base-promoted hydrolysis rate constants for a set of 40 esters with high accuracy. acs.orgresearchgate.net

Furthermore, computational approaches are instrumental in the rational design of esters with desired properties. By understanding the structure-property relationships through methods like QSAR and pharmacophore modeling, chemists can design new ester molecules with enhanced or specific functionalities. mdpi.com For example, in the development of new materials, computational screening of millions of ester molecules can rapidly identify candidates with desired physical properties, such as dielectric constants for immersion coolants. arxiv.org This high-throughput screening, guided by computational predictions, significantly accelerates the discovery and development of new and improved ester-based products. arxiv.org

Environmental and Agricultural Research on Butyl Isovalerate

Interaction of Butyl Isovalerate with Environmental Matrices (e.g., Phosphorene Nanosheets)

The interaction of volatile organic compounds (VOCs) like this compound with novel environmental materials is a growing area of research, particularly for sensing applications. One such material is the phosphorene nanosheet, a two-dimensional material derived from black phosphorus. google.com First-principles calculations based on density functional theory (DFT) have been used to study the adsorption of major VOCs from jackfruit, including this compound, onto an α-phosphorene nanosheet. researchgate.netresearchgate.net

Research indicates that the interaction between the this compound molecule and the phosphorene nanosheet is a physisorption process, characterized by the absence of a chemical bond. researchgate.net The stability of the phosphorene nanosheet itself is confirmed by its cohesive formation energy. researchgate.net The material exhibits semiconductor properties with an energy gap of approximately 0.59 eV. researchgate.net

When VOCs are adsorbed, they alter the electronic properties of the nanosheet. The adsorption of this compound and other related esters from jackfruit onto the phosphorene nanosheet was found to occur in a specific order of strength: isopentyl isovalerate > this compound > isopentyl acetate (B1210297) > butyl acetate. researchgate.net This suggests that the nanosheet's sensitivity varies depending on the specific volatile compound. These findings highlight the potential of phosphorene nanosheets as a base material for chemi-resistive sensors designed to detect specific VOCs like this compound, which could be used, for example, to assess fruit quality. researchgate.netresearchgate.net

Table 1: Adsorption Characteristics of Jackfruit Volatiles on α-Phosphorene Nanosheet This table is interactive. You can sort and filter the data.

| Volatile Organic Compound | Adsorption Energy (eV) | Adsorption Order |

|---|---|---|

| Isopentyl isovalerate | Strongest | 1 |

| This compound | - | 2 |

| Isopentyl acetate | - | 3 |

| Butyl acetate | Weakest | 4 |

Data sourced from first-principles calculations. Specific energy values were not provided in the available text, but the relative order of adsorption strength was established. researchgate.net

Role of this compound as a Volatile Organic Compound from Biological Sources (e.g., Jackfruit, Bacteria)

This compound is a naturally occurring ester and a significant volatile organic compound (VOC) emitted by various biological sources, including fruits and bacteria. sigmaaldrich.commdpi.com As a VOC, it contributes to the aroma profiles of its sources and participates in ecological interactions.

Jackfruit (Artocarpus heterophyllus)

This compound is consistently identified as one of the principal volatile constituents responsible for the characteristic sweet and fruity aroma of jackfruit. sigmaaldrich.comembrapa.brresearchgate.net Studies analyzing the volatile profiles of different jackfruit cultivars have repeatedly detected this compound, alongside other esters like ethyl isovalerate, isothis compound, and isopentyl isovalerate. embrapa.brresearchgate.netcolab.ws

The relative concentration of this compound can vary between different varieties of jackfruit. For instance, a study on two varieties from the Amazon found that "hard jackfruit" contained this compound as a major component at 25.6%, while "soft jackfruit" had a lower concentration of 12.9%. researchgate.netresearchgate.net The consistent presence of this compound across multiple cultivars suggests it is a key compound in the fruit's flavor profile. embrapa.brresearchgate.net

Bacteria

Certain species of bacteria produce this compound as a metabolite. mdpi.comresearchgate.net Research has identified this compound as part of the blend of VOCs emitted by bacteria with notable biological activities. For example, the bacterium Wautersiella falsenii is known to produce this compound along with other VOCs like nonan-2-one and 1-methoxy-4-methylbenzene. mdpi.commdpi.com These bacterial VOCs are significant as they can mediate interactions with other organisms in their environment, such as nematodes. sigmaaldrich.comresearchgate.net

Table 2: Documented Biological Sources of this compound This table is interactive. You can sort and filter the data.

| Source Category | Specific Source | Role of this compound |

|---|---|---|

| Fruit | Jackfruit (Artocarpus heterophyllus) | Key aroma and flavor compound. sigmaaldrich.comembrapa.brresearchgate.netresearchgate.net |

Applications in Biocontrol and Agricultural Practices (e.g., Nematode Management)

The production of this compound by certain bacteria has led to significant research into its potential applications in agriculture, particularly for biocontrol. researchgate.netsigmaaldrich.com Bacterial VOCs are being explored as environmentally friendlier alternatives to synthetic chemical nematicides for managing plant-parasitic nematodes. mdpi.comencyclopedia.pub

Studies have identified this compound as one of several key nematicidal compounds produced by a range of bacterial species. researchgate.netapsnet.org In one study, 53 VOCs were identified from five bacterial strains: Pseudochrobactrum saccharolyticum, Wautersiella falsenii, Proteus hauseri, Arthrobacter nicotianae, and Achromobacter xylosoxidans. mdpi.comresearchgate.netencyclopedia.pub From this large group, seven compounds, including this compound, were found to have the highest nematicidal activity against the free-living nematode Caenorhabditis elegans and the destructive root-knot nematode Meloidogyne incognita. researchgate.netapsnet.orgnih.gov

The nematicidal activity of these VOCs suggests their potential use as bio-fumigants. nih.gov Research has shown that VOCs from Wautersiella falsenii, which include this compound, can effectively kill nematodes in laboratory settings. researchgate.netnih.gov The discovery that naturally derived compounds like this compound possess significant nematicidal properties offers promising avenues for developing novel and sustainable strategies for nematode management in agriculture. mdpi.comresearchgate.netnemaindia.org.in

Table 3: Bacterial Sources of Nematicidal VOCs Including this compound This table is interactive. You can sort and filter the data.

| Bacterial Strain | Other Key Nematicidal VOCs Produced | Target Nematode(s) |

|---|---|---|

| Wautersiella falsenii | Nonan-2-one, 1-methoxy-4-methylbenzene. mdpi.commdpi.com | Meloidogyne incognita, Caenorhabditis elegans. mdpi.comresearchgate.net |

| Pseudochrobactrum saccharolyticum | Acetophenone, S-methyl thiobutyrate, Dimethyl disulfide, Ethyl 3,3-dimethylacrylate, Nonan-2-one. mdpi.comresearchgate.net | Meloidogyne incognita, Caenorhabditis elegans. mdpi.comresearchgate.net |

| Proteus hauseri | Nonan-2-one, 1-methoxy-4-methylbenzene. mdpi.com | Meloidogyne incognita, Caenorhabditis elegans. mdpi.comresearchgate.net |

| Arthrobacter nicotianae | Acetophenone. mdpi.com | Meloidogyne incognita, Caenorhabditis elegans. mdpi.comresearchgate.net |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-methoxy-4-methylbenzene |

| Acetophenone |

| Butyl acetate |

| This compound |

| Dimethyl disulfide |

| Ethyl 3,3-dimethylacrylate |

| Ethyl isovalerate |

| Isothis compound |

| Isopentyl acetate |

| Isopentyl isovalerate |

| Nonan-2-one |

| Propyl isovalerate |

Advanced Applications and Future Research Directions of Butyl Isovalerate

Butyl Isovalerate as a Building Block in Organic Synthesis

This compound serves as a valuable building block and intermediate in the field of organic synthesis. chemimpex.comcymitquimica.com Its chemical structure, a nine-carbon ester (C9), provides a useful scaffold for the construction of more complex molecules. chemimpex.comcymitquimica.com Researchers are exploring its potential in synthetic pathways to create a variety of organic compounds for further study or for application in different chemical fields. chemimpex.com The reactivity of its ester functional group allows for transformations such as hydrolysis back to isovaleric acid and butanol, or reduction to other forms, enabling its integration into multi-step synthetic strategies. This versatility positions this compound as a significant compound for laboratory and potential industrial-scale chemical synthesis. chemimpex.com

This compound in Flavor and Fragrance Research

The primary and most well-established application of this compound is within the flavor and fragrance industry, owing to its pleasant, fruity aroma. chemimpex.comfragranceu.comthegoodscentscompany.com It is a key component in creating specific scent and taste profiles, enhancing the sensory appeal of a wide range of consumer products. chemimpex.com

This compound is a significant contributor to the aroma profiles of many food products, where it imparts sweet and fruity notes. chemimpex.com Its scent is often described with characteristics of apple, pear, pineapple, raspberry, and peach. fragranceu.comperfumersworld.com This makes it a popular choice as a flavoring agent in the food and beverage industry. chemimpex.comelchemy.com Research into the volatile compounds of various fruits has identified this compound as a naturally occurring ester. For instance, it is found to be a uniquely abundant ester in the 'No. 92' cultivar of jackfruit (Artocarpus heterophyllus).

Table 1: Organoleptic Profile of this compound

| Property | Description |

| Odor Type | Fruity. fragranceu.com |

| Odor Description | Apple, pear, sweet, pineapple, green, peach, pungent. fragranceu.comperfumersworld.com |

| Flavor Profile | Sweet, apple, raspberry, wine-like. thegoodscentscompany.com |

| Natural Occurrence (Example) | Abundant in 'No. 92' Jackfruit cultivar. |

There is a growing consumer demand for products labeled as "natural," which has driven the flavor industry to explore biotechnological production methods. redalyc.orgijsr.net According to international legislation, "natural" flavor substances can be produced through enzymatic or microbial processes. redalyc.org The synthesis of esters like this compound using these "green" methods is a significant area of research.

Enzymatic synthesis, particularly using lipases, is a widely studied method for producing flavor esters. ijsr.netredalyc.org These biocatalytic reactions offer high specificity and can be performed under mild conditions, reducing side reactions and the need for complex separation techniques. ijsr.net Research has demonstrated the successful synthesis of various flavor esters, such as butyl butyrate (B1204436) and isoamyl butyrate, using immobilized lipases from sources like Candida antarctica and Rhizomucor miehei. ijsr.netresearchgate.net These established protocols for similar short-chain esters highlight the potential for optimizing the enzymatic production of this compound.

Microbial fermentation is another promising avenue for producing natural flavor esters. nih.gov Microorganisms, including various bacteria and yeasts, can be used as "cell factories" to convert substrates into desired flavor compounds. nih.govresearchgate.net For example, isolates from nutmeg have been shown to transform n-butanol into several esters, including this compound. dntb.gov.ua Engineered strains of Clostridium and Escherichia coli are also being developed for the one-pot production of short-chain fatty acid esters. nih.govresearchgate.netnih.gov These microbial systems often rely on the expression of enzymes like alcohol acyltransferases (AATs) and lipases to facilitate the esterification process. researchgate.netnih.gov

Table 2: Biocatalytic Methods for Natural Ester Production

| Method | Catalyst/Organism | Key Features |

| Enzymatic Synthesis | Lipases (e.g., from Candida antarctica, Aspergillus niger). redalyc.orgijsr.net | High specificity, mild reaction conditions, produces "natural" label compounds. redalyc.orgijsr.net |

| Microbial Fermentation | Bacteria (Clostridium), Yeast. researchgate.netdntb.gov.ua | One-pot production from simple sugars, potential for sustainable synthesis. nih.govresearchgate.net |

This compound in Pharmaceutical Research as an Excipient

The properties of esters like this compound make them suitable for this role. Research suggests it may be used to improve the solubility and stability of APIs, which can lead to more effective medications. chemimpex.com While direct research on this compound is emerging, structurally similar compounds are already used in pharmaceuticals. For example, isoamyl isovalerate is sometimes employed for its flavor-masking properties, and other esters are listed as inactive ingredients in various drug products. elchemy.comdrugs.comgoogle.com This precedent suggests a viable research direction for this compound as a multifunctional excipient in future drug delivery systems.

This compound in Polymer Science as a Plasticizer

This compound is identified as having potential application in polymer science as a plasticizer. chemimpex.com Plasticizers are additives that increase the flexibility, softness, and durability of a material, most notably polyvinyl chloride (PVC). chemimpex.comwikipedia.orgroyalsocietypublishing.org They function by embedding between polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg), making the material less brittle. rsc.orgkinampark.com

The use of this compound as a plasticizer could improve the flexibility and durability of various materials. chemimpex.com Currently, the polymer industry is actively seeking safer, non-toxic alternatives to traditional phthalate-based plasticizers due to health and environmental concerns. royalsocietypublishing.orgmdpi.com This has spurred research into alternative compounds, including various esters like adipates, sebacates, and stearates. wikipedia.orgmdpi.com Butyl stearate, for example, has been investigated as a promising non-toxic plasticizer for PVC-based polymer inclusion membranes. mdpi.com Given that this compound is an ester with low toxicity, its evaluation as a bio-based and potentially safer plasticizer represents a logical and important direction for future research in materials science. chemimpex.com

Q & A

Q. What analytical methods are most effective for identifying and quantifying butyl isovalerate in complex biological matrices?

this compound is commonly analyzed using gas chromatography-mass spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) for volatile compound isolation. For example, in jackfruit aroma studies, HS-SPME-GC-MS identified this compound as a key ester, with retention indices and mass spectra matched to reference standards . Methodological considerations include optimizing fiber type (e.g., carboxen/polydimethylsiloxane) and extraction time to balance sensitivity and selectivity. Calibration curves using internal standards (e.g., 4-methyl-2-pentanol) improve quantification accuracy in heterogeneous samples.

Q. How can researchers ensure reproducibility in synthesizing high-purity this compound?

Synthesis protocols typically involve esterification of isovaleric acid with butanol under acid catalysis (e.g., sulfuric acid). Key steps include:

- Purity verification : Density measurements (0.858 g/mL at 25°C) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

- Reaction monitoring : Thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy to track esterification progress.

- Purification : Fractional distillation under reduced pressure to isolate this compound from unreacted precursors .

Q. What are the primary challenges in isolating this compound from natural sources, and how can they be mitigated?

Natural extraction faces challenges such as low abundance in plant tissues and co-elution with structurally similar esters. Strategies include:

- Multi-dimensional chromatography : Combining GC with polar/non-polar columns to resolve overlapping peaks.

- Enzymatic hydrolysis : Pre-treatment with lipases to hydrolyze triglycerides, reducing interference from fatty acid esters .

- Statistical validation : Principal component analysis (PCA) to distinguish this compound’s contribution to aroma profiles, as demonstrated in jackfruit studies .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its biological activity in plant-insect interactions?

this compound’s role as a semiochemical (e.g., attracting Drosophila melanogaster) may depend on enantiomeric purity. Advanced methodologies include:

- Chiral GC columns : To separate enantiomers and test their electrophysiological responses in insect antennae via electroantennography (EAG) .

- Field trials : Comparing trap captures using racemic mixtures vs. enantiopure formulations. Studies on banana peel volatiles suggest that stereochemistry affects attraction efficacy .

Q. What metabolic pathways regulate the biosynthesis of this compound in plants, and how do environmental factors modulate its production?

Biosynthesis likely involves alcohol acyltransferases (AATs) that catalyze ester formation from isovaleric acid and butanol. Transcriptomic profiling of fruit tissues (e.g., jackfruit) under varying conditions (temperature, humidity) can identify AAT isoforms linked to ester synthesis . Stable isotope labeling (e.g., ¹³C-butanol) coupled with tracer studies can map precursor utilization. Environmental stressors like drought may upregulate AAT expression, as observed in volatile emission studies .

Q. How can contradictory data on this compound’s abundance across plant genotypes be resolved?

Discrepancies (e.g., high abundance in jackfruit variety ‘No. 92’ vs. low levels in ‘Siji’) may stem from genetic polymorphisms or post-harvest handling. Solutions include:

- Genome-wide association studies (GWAS) : Linking AAT gene variants to ester production.

- Controlled post-harvest experiments : Standardizing storage conditions (e.g., temperature, ethylene exposure) to minimize enzymatic degradation .

- Meta-analysis : Pooling data from multiple studies to identify confounding variables (e.g., extraction protocols) .

Q. What computational models predict this compound’s partitioning behavior in environmental systems?

Quantitative structure-activity relationship (QSAR) models can estimate its octanol-water partition coefficient (log P ≈ 2.8) and biodegradation half-life. Molecular dynamics simulations reveal preferential adsorption to organic matter in soil, influencing persistence . Experimental validation via shake-flask assays and high-performance liquid chromatography (HPLC) measurements are critical for model refinement .

Methodological Best Practices

- Data validation : Use cluster analysis (e.g., Euclidean distance metrics) to group samples by ester profiles, ensuring biological relevance of statistical groupings .

- Ethical reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing synthesis protocols in supplementary materials and citing spectral databases for compound verification .

- Interdisciplinary integration : Combine chemical ecology (e.g., insect bioassays) with metabolomics to contextualize this compound’s ecological roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |